N-Ethyl-3-methoxy-propionamide

Description

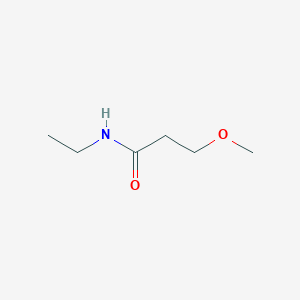

N-Ethyl-3-methoxy-propionamide is a substituted propionamide featuring an ethyl group attached to the amide nitrogen and a methoxy group at the third carbon of the propionamide backbone. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. The compound’s structure confers moderate polarity, making it soluble in polar organic solvents and water.

Properties

CAS No. |

1340201-02-6 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-ethyl-3-methoxypropanamide |

InChI |

InChI=1S/C6H13NO2/c1-3-7-6(8)4-5-9-2/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

OYGDQLOTAHZZHD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:

Starting Materials: 3-methoxypropionic acid and ethylamine.

Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Procedure: The 3-methoxypropionic acid is first converted to its corresponding acid chloride, which then reacts with ethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that N-Ethyl-3-methoxy-propionamide serves as an intermediate in the synthesis of various therapeutic agents, especially anticonvulsants. Its derivatives have been evaluated for their efficacy in seizure protection models, demonstrating promising results. For instance, studies have shown that modifications at specific sites can enhance biological activity, particularly at the benzyl position in related compounds.

Case Study: Structure-Activity Relationship

A notable study investigated the structure-activity relationship (SAR) of N-benzyl derivatives of this compound. Compounds were synthesized and tested for their anticonvulsant effects using models like maximal electroshock (MES) and subcutaneous Metrazol. The results indicated that 4'-modified derivatives exhibited superior activity compared to other substitutions, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Synthesis of Lacosamide

This compound is structurally related to lacosamide, a clinically used anticonvulsant marketed under the brand name Vimpat®. Lacosamide has been shown to be effective in treating epilepsy and neuropathic pain. The synthesis of lacosamide involves several steps, including O-methylation of its precursors, which are derived from this compound .

Organic Synthesis Applications

Beyond its pharmaceutical relevance, this compound plays a role in organic synthesis. It can serve as a building block for synthesizing more complex molecules due to its functional groups that allow for various chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-propionamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter pathways or enzyme systems to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-3-methoxy-propionamide with three related compounds from synthesis pathways and pharmacological contexts, as detailed in the provided evidence:

Structural and Molecular Comparisons

Key Observations :

- Benzyl groups in Lacosamide and its precursors increase lipophilicity, favoring blood-brain barrier penetration and anticonvulsant activity . Acetamido vs. Amino Groups: Acetylation (as in Lacosamide) improves metabolic stability compared to the free amino group in 2-Amino-N-benzyl-3-methoxy-propionamide, a critical factor in drug design .

Physicochemical Properties

- Solubility :

- Synthetic Utility: this compound could serve as a simpler intermediate for non-pharmaceutical applications (e.g., polymer synthesis), whereas benzyl-substituted analogs are specialized for Lacosamide production .

Pharmacological and Industrial Relevance

- Lacosamide : A clinically validated anticonvulsant targeting neuronal CRMP-2. Its benzyl and acetamido groups are essential for binding efficacy .

- This compound : Lacks the benzyl moiety required for Lacosamide’s mechanism but may find use in industrial solvents or agrochemicals due to its simpler structure.

Research Findings and Data Gaps

- Synthetic Pathways: N-Benzyl analogs are synthesized via aminolysis of esters (e.g., using ethyl acetate) followed by acetylation . This compound could be derived similarly, substituting benzylamine with ethylamine.

- Thermodynamic Data :

- Experimental melting points and logP values for this compound are unavailable in the provided evidence but can be extrapolated to be lower than Lacosamide’s (mp: 142–144°C) due to reduced molecular symmetry .

Biological Activity

N-Ethyl-3-methoxy-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biochemical properties, cellular effects, mechanisms of action, and its applications in scientific research.

This compound is characterized by its interactions with various enzymes and proteins, influencing metabolic pathways. Although specific interactions are not extensively documented, it is known to engage in biochemical reactions that can modulate cellular functions.

Key Properties:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic processes, potentially acting as an inhibitor or activator depending on the context.

- Stability and Degradation : Its stability over time affects its long-term biological effects, which is crucial for therapeutic applications.

Cellular Effects

The compound has demonstrated various effects on cell types and processes:

- Cell Signaling : It modulates signaling pathways that regulate gene expression and cellular metabolism.

- Dosage Variability : The biological effects vary significantly with dosage; lower doses may have minimal impact, while higher doses can induce notable changes or toxic effects in cellular systems.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. This can lead to a cascade of responses within the cell:

- Receptor Binding : The compound may bind to receptors or enzymes, initiating biological pathways.

- Metabolic Pathways : It plays a role in various metabolic pathways, influencing both enzyme activity and metabolite levels.

Research Applications

This compound is being explored for several applications across different fields:

- Pharmaceutical Development : It is utilized as a building block in organic synthesis for developing new pharmaceuticals and agrochemicals.

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties, indicating potential therapeutic uses in treating central nervous system disorders such as epilepsy .

Case Studies and Experimental Findings

Research has highlighted the potential of this compound derivatives in various biological assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.